molecular formula C7H7BrN2O3 B12966535 2-Bromo-5-ethoxy-3-nitropyridine

2-Bromo-5-ethoxy-3-nitropyridine

Cat. No.: B12966535
M. Wt: 247.05 g/mol
InChI Key: RLRSHHWYKQXFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-ethoxy-3-nitropyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with bromine (position 2), ethoxy (position 5), and nitro (position 3) groups. Its molecular formula is C₇H₇BrN₂O₃, with a molecular weight of 255.05 g/mol. The bromine and nitro groups confer reactivity for cross-coupling and reduction reactions, respectively, making it valuable in pharmaceutical and agrochemical synthesis . The ethoxy group enhances lipophilicity, influencing solubility and bioavailability.

Properties

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

IUPAC Name

2-bromo-5-ethoxy-3-nitropyridine

InChI

InChI=1S/C7H7BrN2O3/c1-2-13-5-3-6(10(11)12)7(8)9-4-5/h3-4H,2H2,1H3

InChI Key

RLRSHHWYKQXFFK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(N=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials

  • 5-Bromo-2-chloro-3-nitropyridine or 2,3-dibromo-5-nitropyridine are common precursors.
  • Sodium ethoxide or ethanol in the presence of a base is used to introduce the ethoxy group.

Reaction Conditions

  • The halogenated nitropyridine is dissolved in ethanol or methanol.
  • Sodium ethoxide (or sodium methoxide for methoxy analogs) is added dropwise at low temperature (0–20 °C).
  • The reaction mixture is stirred for extended periods (up to 19 hours) at ambient temperature to ensure complete substitution.
  • The product precipitates upon dilution with water and is isolated by filtration.

Example Synthesis (Adapted from Related Compounds)

Step Reagents & Conditions Outcome Yield (%)
1 5-Bromo-2-chloro-3-nitropyridine + NaOEt in EtOH at 0–20 °C, stirred 19 h Substitution of chlorine by ethoxy group ~98%

This method is analogous to the synthesis of 5-bromo-2-methoxy-3-nitropyridine, where sodium methoxide replaces chlorine with a methoxy group under mild conditions.

Bromination Methods

If starting from 2-ethoxy-3-nitropyridine derivatives without bromine, selective bromination at the 2-position can be achieved by:

  • Using brominating agents such as N-bromosuccinimide (NBS) or liquid bromine .
  • Conducting the reaction in solvents like acetic acid or dichloromethane.
  • Maintaining reaction temperatures between 20–90 °C, typically optimized around 65–75 °C.
  • Reaction times of 2–6 hours, with 4.5–5.5 hours often yielding the best conversion.

This approach is supported by bromination protocols for related pyridine compounds, where NBS provides better selectivity and yield.

Reduction and Functional Group Interconversion (Optional)

In some synthetic routes, the nitro group is introduced or manipulated via:

  • Reduction of 2-ethoxy-5-nitropyridine intermediates to corresponding amines using reducing agents such as palladium on carbon, iron powder, zinc powder, or hydrazine hydrate.
  • Subsequent diazotization and substitution reactions to install other functional groups if needed.

This step is more relevant for analogs where the nitro group is introduced or modified post-ethoxylation.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Notes Yield/Outcome
Nucleophilic substitution 5-Bromo-2-chloro-3-nitropyridine + NaOEt in EtOH, 0–20 °C, 19 h Ethoxy group introduction via halogen displacement High yield (~98%)
Bromination NBS or Br2, AcOH or DCM, 65–75 °C, 4.5–5.5 h Selective bromination at 2-position Good selectivity and yield
Nitro group reduction (if needed) Pd/C, Fe, Zn, or hydrazine hydrate, 20–90 °C, 2–6 h For amine intermediate formation Moderate to high yield

Research Findings and Notes

  • The substitution of chlorine by ethoxy is highly efficient under mild conditions without the need for harsh reagents or elevated temperatures.
  • Bromination using NBS is preferred over liquid bromine due to better control and fewer side reactions.
  • Purification is typically straightforward, involving filtration and washing, avoiding complex chromatographic steps.
  • The reaction conditions are scalable and suitable for industrial production due to mild temperatures and common reagents.
  • The presence of the nitro group requires careful control of reaction conditions to prevent reduction or unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-ethoxy-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-5-ethoxy-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the development of bioactive molecules and pharmaceuticals.

    Medicine: Explored for its role in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxy-3-nitropyridine is primarily determined by its functional groups The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the pyridine ringThe ethoxy group can influence the compound’s solubility and reactivity in different solvents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents critically influence electronic properties and reactivity. Key comparisons include:

5-Bromo-2-methoxy-3-nitropyridine (CAS 152684-30-5)
  • Substituents : Bromo (5), methoxy (2), nitro (3).
  • Molecular Formula : C₆H₅BrN₂O₃.
  • Key Differences :
    • Methoxy (electron-donating) at position 2 vs. ethoxy in the target compound.
    • Bromine at position 5 instead of 2, altering steric and electronic interactions.
  • Impact : The methoxy group increases ring activation for electrophilic substitution, while bromine at position 5 directs reactions to meta positions .
2-Bromo-5-nitropyridine (CAS 4487-59-6)
  • Substituents : Bromo (2), nitro (5).
  • Molecular Formula : C₅H₃BrN₂O₂.
  • Key Differences : Lacks the ethoxy group, reducing lipophilicity.
  • Impact : Nitro at position 5 deactivates the ring, limiting electrophilic substitution compared to the target compound .
2-Amino-5-bromo-3-nitropyridine
  • Substituents: Amino (2), bromo (5), nitro (3).
  • Molecular Formula : C₅H₄BrN₃O₂.
  • Key Differences: Amino group (strong electron-donating) replaces ethoxy, increasing basicity and altering solubility.
  • Impact : Facilitates nucleophilic reactions but reduces stability under acidic conditions .

Physicochemical Properties

Compound Melting Point (°C) Solubility Lipophilicity (LogP)
2-Bromo-5-ethoxy-3-nitropyridine Not reported Moderate in DMSO ~2.1 (estimated)
5-Bromo-2-methoxy-3-nitropyridine 98–102 High in acetone ~1.8
2-Bromo-5-nitropyridine 72–75 Low in water ~1.5

The ethoxy group in the target compound increases lipophilicity compared to methoxy analogs, enhancing membrane permeability in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.